molecular formula C9H6F3N B1294352 3-(Trifluoromethyl)phenylacetonitrile CAS No. 2338-76-3

3-(Trifluoromethyl)phenylacetonitrile

Cat. No. B1294352
CAS RN: 2338-76-3
M. Wt: 185.15 g/mol
InChI Key: JOIYKSLWXLFGGR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenylacetonitrile is a chemical compound that has been the subject of various research studies due to its interesting chemical properties and potential applications. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to an acetonitrile group. This structure has been explored for its reactivity and utility in organic synthesis, particularly in the formation of heterocyclic compounds and as a reagent in NMR spectroscopy for determining enantiomeric purity of chiral acids .

Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)phenylacetonitrile and related compounds has been reported in several studies. For instance, the compound α-(trifluoromethyl)phenylacetonitrile was synthesized by reducing the cyanohydrin of α,α,α-trifluoroacetophenone . Another study reported the preparation of trifluoroaceto-N-phenylhydrazonoyl halides, which are precursors to trifluoroacetonitrile phenylimine, and their subsequent reactions with olefins and acetylenes to yield 3-trifluoromethylpyrazolines and pyrazoles . Additionally, 3-(Trifluoromethyl)-1,1′-biphenyl was synthesized from 3-trifluoromethylaniline through a modified Gomberg condensation .

Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)phenylacetonitrile and its derivatives has been characterized using various spectroscopic techniques. For example, the structure of 3-(Trifluoromethyl)-1,1′-biphenyl was confirmed by 1H NMR, 13C NMR, and IR spectroscopy . The presence of the trifluoromethyl group is a key feature that influences the chemical shifts observed in NMR spectroscopy, as seen in the study of α-amino-α-trifluoromethyl-phenylacetonitrile for 19F NMR determination of enantiomeric purity .

Chemical Reactions Analysis

The reactivity of 3-(Trifluoromethyl)phenylacetonitrile and related compounds has been explored in various chemical reactions. The study of trifluoroacetonitrile phenylimine showed its ability to react with dipolarophiles to produce pyrazolines and pyrazoles . An unexpected reactivity was observed for 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which led to the formation of a trimeric compound, shedding light on novel reaction pathways . Furthermore, the reactivity of 3-substituted 6-phenyl-1,2,4-triazines with phenylacetonitrile anion in polar aprotic solvents was investigated, resulting in various transformation and addition products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethyl)phenylacetonitrile are influenced by the trifluoromethyl group, which imparts unique characteristics to the compound. For instance, the electron-withdrawing nature of the trifluoromethyl group affects the acidity and reactivity of adjacent functional groups. The compound's solubility, boiling point, and stability are also important properties that have been considered in the context of its synthesis and applications in organic chemistry .

Scientific Research Applications

NMR Determination of Enantiomeric Purity

α-Amino-α-trifluoromethyl-phenylacetonitrile has been studied as a potential reagent for 19F NMR determination of enantiomeric purity in chiral acids. This is achieved by converting acids to diastereomeric amides and measuring differences in the 19F NMR chemical shifts, a process essential in stereochemical studies in organic and medicinal chemistry (Koóš & Mosher, 1993).

Reactivity and Characterization

An unusual reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, involving the loss of fluorine atoms and the formation of a trimeric compound, was reported. This finding is significant in the understanding of the chemical behavior of trifluoromethylated compounds (Stazi et al., 2010).

Chemoselective Cyclization

Phenylacetonitrile has been shown to promote chemoselective cyclization of chromenyl alkynylnitriles, resulting in the formation of novel chromone scaffolds. This process highlights the utility of phenylacetonitrile in organic synthesis, particularly in the formation of complex organic structures (Huang et al., 2012).

Spectroscopic Characterization

Spectroscopic characterization (FT-IR, FT-Raman, NMR) of 2-(trifluoromethyl) phenylacetonitrile has been conducted to understand its molecular structure and properties. Such characterizations are crucial in material science and molecular physics for identifying and understanding molecular interactions and structures (Padmavathy & Seshadri, 2019).

Catalysis in Organic Synthesis

The use of phenylacetonitrile in catalytic processes, such as the mono-methylation of phenyl acetonitrile, has been explored. Such reactions are valuable in the synthesis of compounds used in pharmaceuticals, demonstrating the role of trifluoromethylated compounds in medicinal chemistry (Molleti & Yadav, 2017).

Safety And Hazards

3-(Trifluoromethyl)phenylacetonitrile is classified as a hazardous substance. It is flammable and harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIYKSLWXLFGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044617
Record name [3-(Trifluoromethyl)phenyl]acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzeneacetonitrile, 3-(trifluoromethyl)-
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Product Name

3-(Trifluoromethyl)phenylacetonitrile

CAS RN

2338-76-3
Record name [3-(Trifluoromethyl)phenyl]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2338-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Trifluoromethylphenylacetonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetonitrile, 3-(trifluoromethyl)-
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Record name [3-(Trifluoromethyl)phenyl]acetonitrile
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Record name 3-(trifluoromethyl)phenylacetonitrile
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Record name M-TRIFLUOROMETHYLPHENYLACETONITRILE
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Synthesis routes and methods

Procedure details

A mixture of 12.0 g (61.5 mmole) m-trifluoromethylbenzyl chloride, 9.56 g (195 mmole) sodium cyanide and 60 ml dimethylsulfoxide was heated at 50° to 80° C. for four hours and poured into water. The aqueous mixture was extracted with methylene chloride, the extracts dried over sodium sulfate and the solvent evaporated in vacuo to give 12.2 g of yellow oil which was used in the next step. 1H-NMR(CDCl3)ppm(delta): 3.80 (s, 2H), 7.60 (s, 4H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.56 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
F Özen, S Tekin, K Koran, S Sandal… - Research on Chemical …, 2016 - Springer
A series of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile (2–9) were designed and synthesized to develop new cancer drugs. The structures of synthesized compounds 2…
Number of citations: 5 link.springer.com
F Özen, S Tekin, K Koran… - Applied …, 2016 - applbiolchem.springeropen.com
The present study was designed to both synthesize phenylacrylonitrile compounds (1a–k) and their anti-tumor activities on human breast cancer cell line (MCF-7) were determined. The …
Number of citations: 24 applbiolchem.springeropen.com
S Sandal, S Tekin, K Koran, F Özen, AO Görgülü - 2016 - acikerisim.firat.edu.tr
A series of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile (2–9) were designed and synthesized to develop new cancer drugs. The structures of synthesized compounds 2…
Number of citations: 0 acikerisim.firat.edu.tr
S Sandal, S Tekin, K Koran, F Özen, AO Görgülü - 2016 - acikerisim.firat.edu.tr
The present study was designed to both synthesize phenylacrylonitrile compounds (1a–k) and their anti-tumor activities on human breast cancer cell line (MCF-7) were determined. The …
Number of citations: 0 acikerisim.firat.edu.tr
NS Samuel - 2020 - epubl.ktu.edu
[eng] The ever increasing need for organic luminescent materials in the field of optoelectronics have led to several research studies across the world. Organic functional materials …
Number of citations: 0 epubl.ktu.edu
M Berthelot, M Helbert, C Laurence… - Journal of physical …, 1993 - Wiley Online Library
A thermodynamic hydrogen‐bond basicity scale, pK HB , and a spectroscopic hydrogen‐bond basicity scale, Δν(OH), were measured which permitted the construction of the solute …
Number of citations: 52 onlinelibrary.wiley.com
M Roll, S Shtelzer, AA Stark, J Blum - Mutagenesis, 1990 - academic.oup.com
Ten derivatives of N-benzylphenanthrene 9, 10-imine with different substituents on the phenyl ring were synthesized and subjected to mutagenicity tests in Salmonella typhimurium TA …
Number of citations: 6 academic.oup.com
IR Baxendale, SV Ley - Journal of Combinatorial Chemistry, 2005 - ACS Publications
A series of substituted aliphatic nitriles have been trimerized to their corresponding pyrimidine structures under solvent-free conditions in the presence of catalytic quantities of …
Number of citations: 35 pubs.acs.org

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